molecular formula C10H10FN5O B13410595 (Z)-5-amino-1-(4-fluorophenyl)-N'-hydroxy-1H-pyrazole-4-carboximidamide

(Z)-5-amino-1-(4-fluorophenyl)-N'-hydroxy-1H-pyrazole-4-carboximidamide

Cat. No.: B13410595
M. Wt: 235.22 g/mol
InChI Key: FETUOBZOKBBZOZ-UHFFFAOYSA-N
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Description

(Z)-5-amino-1-(4-fluorophenyl)-N’-hydroxy-1H-pyrazole-4-carboximidamide is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazole ring substituted with an amino group, a fluorophenyl group, and a hydroxycarboximidamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-amino-1-(4-fluorophenyl)-N’-hydroxy-1H-pyrazole-4-carboximidamide typically involves the reaction of 4-fluorophenylhydrazine with suitable precursors under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the formation of the desired product . The process may involve multiple steps, including the formation of intermediate compounds, which are then further reacted to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process, making it feasible for commercial applications .

Chemical Reactions Analysis

Types of Reactions

(Z)-5-amino-1-(4-fluorophenyl)-N’-hydroxy-1H-pyrazole-4-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemistry

In chemistry, (Z)-5-amino-1-(4-fluorophenyl)-N’-hydroxy-1H-pyrazole-4-carboximidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology

In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes. It may serve as a probe to investigate enzyme activities and protein functions .

Medicine

In medicine, (Z)-5-amino-1-(4-fluorophenyl)-N’-hydroxy-1H-pyrazole-4-carboximidamide is explored for its potential therapeutic properties. It may act as an inhibitor or activator of specific biological pathways, making it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the development of new materials and chemical products. Its unique properties make it suitable for applications in coatings, adhesives, and other specialty chemicals .

Mechanism of Action

The mechanism of action of (Z)-5-amino-1-(4-fluorophenyl)-N’-hydroxy-1H-pyrazole-4-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with different substituents, such as:

Uniqueness

What sets (Z)-5-amino-1-(4-fluorophenyl)-N’-hydroxy-1H-pyrazole-4-carboximidamide apart is its specific combination of substituents, which confer unique chemical and biological properties. The presence of the fluorophenyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H10FN5O

Molecular Weight

235.22 g/mol

IUPAC Name

5-amino-1-(4-fluorophenyl)-N'-hydroxypyrazole-4-carboximidamide

InChI

InChI=1S/C10H10FN5O/c11-6-1-3-7(4-2-6)16-10(13)8(5-14-16)9(12)15-17/h1-5,17H,13H2,(H2,12,15)

InChI Key

FETUOBZOKBBZOZ-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC=C1N2C(=C(C=N2)/C(=N/O)/N)N)F

Canonical SMILES

C1=CC(=CC=C1N2C(=C(C=N2)C(=NO)N)N)F

Origin of Product

United States

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